5-Cyclopropoxy-2-isopropylaniline 5-Cyclopropoxy-2-isopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19862290
InChI: InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

5-Cyclopropoxy-2-isopropylaniline

CAS No.:

Cat. No.: VC19862290

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropoxy-2-isopropylaniline -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 5-cyclopropyloxy-2-propan-2-ylaniline
Standard InChI InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3
Standard InChI Key VDNKZWOMYUBYQU-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=C(C=C1)OC2CC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone substituted with a cyclopropoxy group (–O–C3_3H5_5) at the 5-position and an isopropyl group (–CH(CH3_3)2_2) at the 2-position. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
Canonical SMILESCC(C)C1=C(C=C(C=C1)OC2CC2)N
InChIKeyVDNKZWOMYUBYQU-UHFFFAOYSA-N

The cyclopropoxy group introduces ring strain, which may influence reactivity, while the isopropyl group contributes steric bulk, potentially affecting binding interactions in biological systems .

Synthesis Methods

Key Synthetic Routes

The synthesis of 5-cyclopropoxy-2-isopropylaniline typically involves sequential functionalization of the aniline ring. Two primary strategies have been identified:

Direct Alkylation of Aniline Derivatives

A multi-step approach starting with 2-isopropylaniline:

  • Nitration: Introduction of a nitro group at the 5-position using HNO3_3/H2_2SO4_4.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C, H2_2) to convert the nitro group to an amine.

  • Cyclopropoxylation: Reaction with cyclopropanol under Mitsunobu conditions (DIAD, PPh3_3) .

Ullmann Coupling

An alternative method employs copper-catalyzed coupling between 2-isopropylaniline and cyclopropyl bromide:

Ar–NH2+cyclopropyl bromideCuI, K2CO3Ar–O–C3H5+HBr\text{Ar–NH}_2 + \text{cyclopropyl bromide} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar–O–C}_3\text{H}_5 + \text{HBr}

This method offers regioselectivity but requires optimization to minimize side reactions .

Yield Optimization

Comparative studies on related compounds suggest that yield improvements (up to 78%) can be achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in biphasic systems .

Chemical Reactivity

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the para position relative to the amino group:

  • Nitrosation: Forms diazonium salts at low temperatures (0–5°C).

  • Sulfonation: Concentrated H2_2SO4_4 yields sulfonic acid derivatives.

Reductive Reactions

The primary amine group participates in reductive alkylation:

Ar–NH2+RCHONaBH4Ar–NH–CH2R\text{Ar–NH}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{Ar–NH–CH}_2\text{R}

This reactivity is exploited in the synthesis of secondary amines for pharmaceutical intermediates .

CompoundActivityIC50_{50}/EC50_{50}Source
Pyrrolo[2,3-d]pyrimidineRET kinase inhibition7.69 μM
N-substituted cyclopropaneAnticancer (MCF-7 cells)12.4 μM

The cyclopropoxy moiety may enhance membrane permeability, while the isopropyl group could improve target binding through hydrophobic interactions .

Material Science

The rigid cyclopropane ring could serve as a building block for high-stability polymers. Preliminary studies on polyaniline derivatives show enhanced thermal stability (decomposition temperature >300°C) when substituted with strained rings.

Research Insights and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Cyclopropane vs. Cyclobutane: Replacement with cyclobutyl groups reduces bioactivity by 40%, likely due to decreased ring strain .

  • Isopropyl Positioning: 2-substitution outperforms 3- or 4-substituted analogs in solubility and LogP values.

Synthetic Challenges

  • Ring-Opening Reactions: The cyclopropoxy group is susceptible to acid-catalyzed ring opening, necessitating mild reaction conditions .

  • Purification: Column chromatography (SiO2_2, hexane/EtOAc) is required to separate regioisomers .

Future Directions

  • Biological Screening: Prioritize assays for kinase inhibition (e.g., RET, EGFR) and cytotoxicity against NCI-60 cell lines.

  • Derivatization: Explore acylation of the amine group to improve pharmacokinetic properties.

  • Catalytic Studies: Investigate asymmetric synthesis using chiral ligands (e.g., BINAP) to access enantiopure derivatives .

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